(3-(2H-1,2,3-triazol-2-yl)phenyl)methanol
Overview
Description
Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms in the ring . They are known for their wide range of applications in medicinal chemistry due to their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . They are used in various fields such as pharmaceuticals, agrochemicals, and material sciences .
Synthesis Analysis
Triazoles can be synthesized through numerous methods, one of the most popular being the “Click Chemistry” approach . This method involves the reaction of azides and alkynes to form 1,2,3-triazoles . Another method involves the Suzuki–Miyaura cross-coupling reaction .Molecular Structure Analysis
The molecular structure of triazoles is characterized by a five-membered ring containing two carbon atoms and three nitrogen atoms . The presence of the triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule .Chemical Reactions Analysis
Triazoles can undergo various chemical reactions due to their versatile nature. For instance, they can participate in acid-catalyzed reactions, showing increased reactivity compared to uncatalyzed ones . The nature of the heterocyclic substituent on the triazole ring has little effect on the reaction energy .Physical And Chemical Properties Analysis
Triazoles are known for their high chemical stability. They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperatures . The physical form of specific triazole compounds can vary .Mechanism of Action
Safety and Hazards
Future Directions
The future research directions in the field of triazole chemistry are vast. Given their wide range of biological activities and their potential in drug discovery, further exploration of triazole derivatives and their biological applications is warranted . This includes the development of new synthesis methods, a comprehensive study of their reaction mechanisms, and the design of new triazole-based drugs .
properties
IUPAC Name |
[3-(triazol-2-yl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-7-8-2-1-3-9(6-8)12-10-4-5-11-12/h1-6,13H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSULZAYORGIOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2N=CC=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70705393 | |
Record name | [3-(2H-1,2,3-Triazol-2-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70705393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1373766-43-8 | |
Record name | [3-(2H-1,2,3-Triazol-2-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70705393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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